Angelate Ester Structural Confirmation
The defining structural feature of isobyakangelicin angelate is the (2Z)-2-methylbut-2-enoate (angelate) ester attached via the C-2' hydroxyl of the 3-hydroxy-3-methylbutyl side chain. This was established by a combination of ¹H NMR, ¹³C NMR, and rotating-frame Overhauser enhancement spectroscopy (ROESY) experiments, which unambiguously located the angeloyl group at the 2'-O position . Among the five co-isolated coumarins from P. palustre, only isobyakangelicin angelate and columbianadin carry angelate esters; however, columbianadin differs in its dihydrofuranocoumarin skeleton (C-3'/C-4' saturated) versus the fully unsaturated furan ring in isobyakangelicin angelate . Oxypeucedanin, oxypeucedanin hydrate, ostruthol, and isoimperatorin lack the angelate moiety entirely, possessing epoxide, diol, or prenyloxy substituents instead .
| Evidence Dimension | Side-chain ester identity and substitution position |
|---|---|
| Target Compound Data | Angelate (2Z)-2-methylbut-2-enoate at C-2' hydroxy of 3-hydroxy-3-methylbutyl side chain; C22H24O8; MW 416.4 g/mol |
| Comparator Or Baseline | Columbianadin: angelate ester but dihydrofuranocoumarin core (C19H20O5, MW 328.4); Oxypeucedanin: epoxide side chain (C16H14O5, MW 286.3); Ostruthol: 3-hydroxy-3-methylbutyl angelate but lacks 9-methoxy (C21H22O7, MW 386.4); Isoimperatorin: prenyloxy side chain (C16H14O4, MW 270.3) |
| Quantified Difference | Unique combination of 8-methoxypsoralen core + 2'-O-angelate-3-hydroxy-3-methylbutyl side chain; MW difference from nearest analog (ostruthol): +30.0 g/mol |
| Conditions | Structural elucidation by ¹H NMR, ¹³C NMR, ROESY, EI-MS; Planta Medica 1988 |
Why This Matters
This unique substitution pattern is the basis for chromatographic retention time differentiation and precludes the use of other P. palustre furanocoumarins as surrogate reference standards for isobyakangelicin angelate quantification.
